molecular formula C9H12FIN2 B2993513 1-(5-Fluoropyridin-2-yl)cyclobutan-1-amine;hydroiodide CAS No. 2460751-09-9

1-(5-Fluoropyridin-2-yl)cyclobutan-1-amine;hydroiodide

Cat. No.: B2993513
CAS No.: 2460751-09-9
M. Wt: 294.112
InChI Key: PJTBLILIPHNLOU-UHFFFAOYSA-N
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Description

1-(5-Fluoropyridin-2-yl)cyclobutan-1-amine;hydroiodide is a chemical compound with the molecular formula C9H12FN2I.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Fluoropyridin-2-yl)cyclobutan-1-amine;hydroiodide typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a involving suitable precursors.

    Introduction of the Fluoropyridinyl Group: The fluoropyridinyl group is introduced through a nucleophilic substitution reaction using 5-fluoropyridine as a starting material.

    Amine Functionalization: The amine group is introduced through a reductive amination reaction.

    Hydroiodide Formation: The final step involves the formation of the hydroiodide salt by reacting the amine with hydroiodic acid.

Industrial Production Methods

Industrial production methods for this compound involve scaling up the synthetic routes mentioned above. The process is optimized for yield, purity, and cost-effectiveness. Key considerations include the choice of solvents, reaction temperatures, and purification techniques .

Chemical Reactions Analysis

Types of Reactions

1-(5-Fluoropyridin-2-yl)cyclobutan-1-amine;hydroiodide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of substituted pyridinyl derivatives.

Scientific Research Applications

1-(5-Fluoropyridin-2-yl)cyclobutan-1-amine;hydroiodide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Fluoropyridin-2-yl)cyclobutan-1-amine;hydroiodide involves its interaction with specific molecular targets and pathways. The fluoropyridinyl group is known to interact with enzymes and receptors, modulating their activity. The cyclobutane ring provides structural rigidity, enhancing the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Chloropyridin-2-yl)cyclobutan-1-amine;hydroiodide: Similar structure but with a chlorine atom instead of fluorine.

    1-(5-Bromopyridin-2-yl)cyclobutan-1-amine;hydroiodide: Similar structure but with a bromine atom instead of fluorine.

    1-(5-Iodopyridin-2-yl)cyclobutan-1-amine;hydroiodide: Similar structure but with an iodine atom instead of fluorine.

Uniqueness

1-(5-Fluoropyridin-2-yl)cyclobutan-1-amine;hydroiodide is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This enhances its reactivity and selectivity in various chemical reactions, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(5-fluoropyridin-2-yl)cyclobutan-1-amine;hydroiodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2.HI/c10-7-2-3-8(12-6-7)9(11)4-1-5-9;/h2-3,6H,1,4-5,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJTBLILIPHNLOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=NC=C(C=C2)F)N.I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FIN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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